Ethyl p-Aminobenzoate-N-D-mannose
CAS No.:
Cat. No.: VC18872138
Molecular Formula: C15H21NO7
Molecular Weight: 327.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H21NO7 |
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Molecular Weight | 327.33 g/mol |
IUPAC Name | ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
Standard InChI | InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
Standard InChI Key | FREAPVFREJJKCA-HTGUOZFMSA-N |
Isomeric SMILES | CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl p-Aminobenzoate-N-D-mannose is systematically named as the N-linked glycoside derivative of ethyl 4-aminobenzoate (benzocaine) and D-mannose. The compound’s structure comprises a benzocaine moiety—a para-aminobenzoic acid ester—covalently bonded via an N-glycosidic linkage to the anomeric carbon of D-mannose. This conjugation alters both the physicochemical and pharmacological properties of the parent molecules, as evidenced by its increased molecular weight (327.33 g/mol vs. 165.19 g/mol for benzocaine) and altered solubility profile .
Table 1: Key Physicochemical Properties
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Ethyl p-Aminobenzoate-N-D-mannose involves glycosylation of benzocaine with activated D-mannose derivatives. Although explicit protocols are proprietary, analogous N-glycoside syntheses typically employ:
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Activation of D-mannose: Conversion to a glycosyl donor (e.g., mannosyl trichloroacetimidate).
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Coupling with benzocaine: Under acidic conditions, the activated mannose reacts with the primary amine of benzocaine, forming the N-glycosidic bond.
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Purification: Column chromatography using gradients of ethyl acetate in petroleum ether, as demonstrated in related syntheses .
Key challenges include avoiding O-glycosylation byproducts and ensuring stereochemical purity at the anomeric center. Reaction yields for similar N-glycosylations range from 60–90%, depending on protecting group strategies .
Analytical Methods
High-Performance Liquid Chromatography (HPLC): As seen in mannosyltransferase assays , reverse-phase HPLC with C18 columns effectively separates Ethyl p-Aminobenzoate-N-D-mannose from reaction intermediates. Mobile phases often combine acetonitrile and triethylamine acetate buffers, with detection at 300 nm for nitrobenzene derivatives .
Mass Spectrometry: Electrospray ionization (ESI) mass spectra show a predominant [M+H]⁺ ion at m/z 328.33, consistent with its molecular weight. Fragmentation patterns would include loss of the mannose unit (m/z 165.19, benzocaine fragment) .
Pharmacological Profile and Mechanisms of Action
Table 2: Comparative Properties of Benzocaine and Its Derivative
Parameter | Benzocaine | Ethyl p-Aminobenzoate-N-D-mannose |
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Molecular Weight | 165.19 g/mol | 327.33 g/mol |
Solubility in Water | 24.8 μg/mL | Insoluble |
LogP (Predicted) | 2.1 | -0.5 (Estimated) |
Plasma Protein Binding | 85% | Uncharacterized |
Research Applications and Future Directions
Screening Agent Development
Clinivex markets this compound as a potential screening agent , likely for high-throughput assays targeting:
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Carbohydrate-processing enzymes: Mannosidases or glycosyltransferases, using the benzocaine moiety as a fluorescent or chromophoric tag .
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Neuronal target discovery: Photoaffinity labeling of sodium channels via the aromatic amine.
Therapeutic Prospects
Hypothetical applications include:
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